3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, otherwise known as 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione (DMPT), is a novel purine nucleoside analogue that has been used in a variety of scientific research applications. DMPT is a derivative of the purine nucleoside adenosine and is structurally related to other purine nucleoside analogues such as adenosine and guanosine. DMPT has been found to have a number of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has been used in a variety of scientific research applications. It has been used in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in purine metabolism, as well as in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in DNA replication and repair. 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has also been used in the study of the effects of purine nucleoside analogues on the regulation of gene expression, as well as in the study of the effects of purine nucleoside analogues on the regulation of cell cycle progression.
Mechanism of Action
Target of Action
It’s known that similar compounds have shownantineoplastic , anti-HIV-1 , and antimicrobial activities , suggesting that the compound may interact with targets involved in these biological processes.
Biochemical Pathways
Given its reported antineoplastic, anti-hiv-1, and antimicrobial activities , it’s likely that it affects pathways related to cell proliferation, viral replication, and microbial growth.
Advantages and Limitations for Lab Experiments
The use of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione in laboratory experiments has a number of advantages. 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is relatively inexpensive, and is easy to synthesize and store. In addition, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of purine nucleoside analogues. However, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of limitations. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of potential toxic effects, making it important to use with caution.
Future Directions
Given the potential of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione as a tool for studying the effects of purine nucleoside analogues, there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, in order to better understand its effects on purine metabolism and DNA replication and repair. In addition, further research could be conducted on the effects of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione on tumor cell growth, in order to better understand its potential as an anti-tumor agent. Finally, further research could be conducted on the potential toxic effects of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, in order to better understand its safety profile.
Synthesis Methods
The synthesis of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 4-chloro-3-methyl-1H-1,2,4-triazole with 2-amino-6-methyl-8-chloropurine in an aqueous solution of sodium hydroxide. This reaction yields the desired 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione. The second step involves the reaction of the product with acetic anhydride in aqueous acetic acid, followed by the addition of sodium bicarbonate to the reaction mixture. This yields the desired 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione.
properties
IUPAC Name |
3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-4-3-15-5-6(10-8(15)13-12-4)14(2)9(17)11-7(5)16/h3H2,1-2H3,(H,10,13)(H,11,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIKWTNMIVLMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione |
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